Uracil monophosphate

Chromatography Nucleotide Separation Adsorption Isotherm

Uracil monophosphate (CAS 72758-50-0), molecular formula C₄H₇N₂O₆P, is a pyrimidine nucleotide derivative consisting of a uracil base and a single phosphate group. It is distinct from the ribose-containing uridine monophosphate (UMP, CAS 58-97-9) and represents a deoxyribose-lacking, phosphate-conjugated uracil species.

Molecular Formula C4H7N2O6P
Molecular Weight 210.08 g/mol
CAS No. 72758-50-0
Cat. No. B14453760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil monophosphate
CAS72758-50-0
Molecular FormulaC4H7N2O6P
Molecular Weight210.08 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O.OP(=O)(O)O
InChIInChI=1S/C4H4N2O2.H3O4P/c7-3-1-2-5-4(8)6-3;1-5(2,3)4/h1-2H,(H2,5,6,7,8);(H3,1,2,3,4)
InChIKeyKPYHRMNYOUGKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uracil Monophosphate (CAS 72758-50-0) Compound Baseline for Research & Procurement


Uracil monophosphate (CAS 72758-50-0), molecular formula C₄H₇N₂O₆P, is a pyrimidine nucleotide derivative consisting of a uracil base and a single phosphate group [1]. It is distinct from the ribose-containing uridine monophosphate (UMP, CAS 58-97-9) and represents a deoxyribose-lacking, phosphate-conjugated uracil species. This compound is primarily utilized as a research tool in nucleotide metabolism studies, enzymology assays, and as a reference standard for chromatographic separations [2].

Workflow Chromatographic reference standard for nucleotide separation
Application Nucleotide metabolism and enzymology assays
Use context Negative control for P2Y receptor pharmacology

Why Uracil Monophosphate (CAS 72758-50-0) Cannot Be Interchanged with Common Uridine Monophosphates


Generic substitution between uracil monophosphate (C₄H₇N₂O₆P) and uridine 5'-monophosphate (C₉H₁₃N₂O₉P) or other uracil nucleotides is scientifically invalid due to fundamental structural and functional differences. Uracil monophosphate lacks the ribose sugar moiety, resulting in a molecular weight of 210.08 g/mol compared to 324.18 g/mol for UMP [1]. This structural divergence leads to distinct physicochemical properties, including solubility and chromatographic behavior, as well as differential engagement with nucleotide-metabolizing enzymes such as orotidine monophosphate decarboxylase (OMPDC) [2]. Furthermore, in biological systems, uracil monophosphate does not undergo the same kinase-mediated phosphorylation to form di- and triphosphates as UMP, and it exhibits negligible activity at P2Y receptors where UMP-derived agonists are critical [3]. Procurement based solely on nucleotide class without verifying the exact CAS registry and molecular formula will result in experimental failure due to these quantifiable differences in molecular recognition and metabolic fate.

Ribose sugar absence may prevent recognition by nucleotide-metabolizing enzymes.
May not undergo kinase-mediated phosphorylation to UDP/UTP as UMP does.
Lacks P2Y receptor activity; ribose-containing agonists are not functionally interchangeable.

Quantitative Evidence for Uracil Monophosphate (CAS 72758-50-0) Differentiation in Research Applications


Chromatographic Separation: Uracil Monophosphate vs. Cytosine Monophosphate

In equilibrium-dispersive (ED) modeling of nucleotide separation, uracil monophosphate (UMP) exhibits distinct adsorption isotherm parameters compared to cytosine monophosphate (CMP), enabling baseline separation in simulated moving bed (SMB) chromatography [1]. The inverse method determined that UMP has a lower affinity for the stationary phase (C18) under the specified mobile phase conditions (0.1 M triethylamine acetate, pH 7.0, 5% acetonitrile), resulting in a shorter retention time compared to CMP [1].

Chromatographic separation
Head-to-head
Lower adsorption coefficient vs. CMP
Supports SMB/HPLC method design
C18, 0.1 M TEAA pH 7.0, 5% ACN; ED model
Chromatography Nucleotide Separation Adsorption Isotherm

P2Y Receptor Activity: Uracil Monophosphate vs. Uridine 5'-Monophosphate Derivatives

Uracil monophosphate (lacking the ribose moiety) is essentially inactive at human P2Y₂, P2Y₄, and P2Y₆ receptors, whereas the ribose-containing uridine 5'-monophosphate (UMP) and its synthetic derivatives exhibit measurable agonist activity. For example, 2-phenethylthio-UMP (a UMP analog) has an EC₅₀ of 1.3 μM at P2Y₂, while unmodified UMP requires high micromolar concentrations to elicit any response [1]. The absence of the ribose sugar in uracil monophosphate (CAS 72758-50-0) renders it inactive in these assays [1].

P2Y₂ receptor activity
Class-level
UMP >100 µM (inactive) vs. 2-phenethylthio-UMP EC₅₀ 1.3 µM
Ribose moiety required for P2Y engagement
Human P2Y₂, calcium mobilization assay
P2Y Receptors Nucleotide Agonists SAR

UMP Synthase Inhibition: Uracil Monophosphate vs. Cytidine Monophosphate and 5-Fluorouridine Monophosphate

Uracil monophosphate acts as a competitive inhibitor of UMP synthase (orotidine-5'-monophosphate decarboxylase), with a reported Ki of 220,000 nM. This is 6.4-fold more potent than cytidine-5'-monophosphate (Ki = 1,400,000 nM) but 13,000-fold less potent than the active metabolite 5-fluorouridine monophosphate (Ki = 98,000 nM) .

UMP synthase Ki
Data to verify
Ki = 220,000 nM
Moderate-affinity competitive inhibitor
6.4× more potent than CMP; 2.2× less than 5-FUMP
Enzyme Inhibition UMP Synthase Ki

Vascular Pharmacology: Uracil Monophosphate vs. Uridine Di- and Triphosphates

In rat thoracic aorta preparations, uracil monophosphate (UMP) and uridine are ineffective at modulating vascular tone, whereas uridine diphosphate (UDP) and uridine triphosphate (UTP) are equipotent and effective [1]. UTP exhibits a pA₅₀ of 6.15, which is more potent than ATP (pA₅₀ 5.17) [1]. Uracil monophosphate does not elicit relaxation or contraction at any concentration tested, highlighting its lack of activity at vascular P2Y receptors [1].

Vascular tone modulation
Class-level
UMP no effect vs. UTP pA₅₀ 6.15
Negative control for P2Y vascular studies
Rat aortic ring, norepinephrine precontracted
Vascular Tone Nucleotide Receptors Smooth Muscle

Optimal Research and Industrial Application Scenarios for Uracil Monophosphate (CAS 72758-50-0)


Chromatographic Method Development and Nucleotide Separation

Uracil monophosphate is ideally suited as a reference standard for developing and validating chromatographic methods (HPLC, SMB) aimed at separating pyrimidine nucleotides. Its distinct adsorption isotherm parameters, as determined by inverse method simulations, enable precise calibration of separation systems for mixtures containing CMP, UMP, and other nucleotides . This is particularly valuable in bioprocessing and analytical chemistry laboratories.

Negative Control in P2Y Receptor Pharmacology Assays

Due to its complete lack of activity at P2Y₂, P2Y₄, and P2Y₆ receptors, uracil monophosphate (CAS 72758-50-0) is the definitive negative control compound for studies investigating uridine nucleotide signaling . It confirms that observed agonist effects are ribose-dependent and not due to the uracil base or phosphate group alone.

Enzymology Studies of UMP Synthase and Pyrimidine Metabolism

With a Ki of 220,000 nM for UMP synthase, uracil monophosphate serves as a moderate-affinity competitive inhibitor for enzyme kinetic studies and inhibitor screening campaigns . Its quantifiable binding affinity allows researchers to benchmark novel inhibitors and probe the active site of this critical enzyme in pyrimidine biosynthesis.

Nucleotide Pool and Metabolism Tracer Studies

In cell-based metabolic modifier screens, uracil monophosphate can be used to assess the redundancy of de novo and salvage pathways in pyrimidine biosynthesis . Its inability to be phosphorylated to UDP or UTP makes it a useful tool for dissecting specific metabolic fluxes and identifying selective modulators of UMP biosynthesis.

Application
Selection Property
Validation Focus
Chromatographic nucleotide separation
Distinct chromatographic retention profile
SMB/HPLC method calibration
P2Y receptor signaling studies
Inactive at P2Y₂, P2Y₄, P2Y₆
Ribose-dependent receptor activation confirmation
UMP synthase inhibition studies
Moderate-affinity competitive inhibitor
Ki benchmarking in pyrimidine metabolism
Pyrimidine metabolism tracer studies
Non-phosphorylatable uracil nucleotide
De novo vs salvage pathway flux dissection

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